molecular formula C8F17I B136025 Perfluorooctyl iodide CAS No. 507-63-1

Perfluorooctyl iodide

Cat. No.: B136025
CAS No.: 507-63-1
M. Wt: 545.96 g/mol
InChI Key: KWXGJTSJUKTDQU-UHFFFAOYSA-N
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Description

Perfluorooctyl iodide, also known as this compound, is a useful research compound. Its molecular formula is C8F17I and its molecular weight is 545.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Fluorocarbons - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Halogen Bonding and Complex Formation

  • Halogen Bonding with Hydrogen Bond Acceptors : Perfluorohexyl iodide, closely related to perfluorooctyl iodide, forms complexes with various hydrogen-bond acceptors. This property is used to study non-covalent interactions, particularly halogen and hydrogen bonding (Cabot & Hunter, 2009).

Catalysis and Chemical Synthesis

  • Organocatalyst in Morita-Baylis-Hillman Reaction : this compound forms a halogen-bonded adduct with DABCO, which acts as a recyclable catalyst for the Morita-Baylis-Hillman reaction (Dordonne et al., 2011).
  • Allylic Oxidation Catalyst : Perfluorooctylseleninic acid, derived from this compound, catalyzes the allylic oxidation of alkenes to enones, demonstrating its potential in organic synthesis (Crich & Zou, 2004).
  • Synthesis of Perfluoroalkyl Alcohol : this compound is used in a two-step alcoholization process to synthesize perfluoroalkyl alcohols, showcasing its role in chemical synthesis (Hieu et al., 2012).

Environmental Impact and Toxicology

  • Estrogen-like Response in Fish : this compound exhibits estrogen-like responses in male medaka fish, suggesting potential environmental and biological impacts (Wang et al., 2013).
  • Environmental Partitioning : The study of polyfluorinated iodine alkanes, including this compound, in environmental matrices highlights their potential as sources for perfluorinated carboxylic acids (Ruan et al., 2010).

Photocatalysis and Chemical Reactions

  • Photochemical Perfluoroalkylation Reactions : A novel photochemical protocol for perfluoroalkylation reactions using perfluoroalkyl iodide was developed. This approach does not require a photoredox catalyst and can be conducted at ambient temperature (Wang et al., 2017).

Endocrine Disruption and Cellular Effects

  • Stimulation of Steroidogenesis in Cells : this compound stimulates steroidogenesis in H295R cells via a cyclic adenosine monophosphate signaling pathway, indicating its potential endocrine-disrupting effects (Wang et al., 2015).

Safety and Hazards

Perfluorooctyl iodide should be handled with personal protective equipment/face protection . It should be kept in a dark place, in an inert atmosphere, at room temperature . It is harmful and can cause skin corrosion/irritation and serious eye damage/eye irritation .

Future Directions

Perfluorooctyl iodide is a type of perfluoroalkyl substance (PFAS), which are considered an emerging organic pollutant due to their persistence and potential toxicity to human health . More information is available on long-chain PFASs than for replacement and emerging ones . A large-scale research effort by the US Environmental Protection Agency and other federal agencies is underway for a better understanding of PFASs exposures . The US EPA has added this compound to the list of substances that facilities must start reporting their environmental releases .

Mechanism of Action

Target of Action

Perfluorooctyl iodide (PFOI) is a type of perfluoroalkyl iodide (PFAI), a class of compounds known for their stability and unique physicochemical properties . PFOI has been used in organocatalysis via substrate activation by halogen bonding . It’s also a potential candidate substitute for banned Halon fire extinguishers .

Mode of Action

It’s known that pfais are usually precursors of pfass, which remain neutral at ph in water and remain in a non-dissociated state . This suggests that PFOI may interact with its targets through halogen bonding, leading to substrate activation .

Biochemical Pathways

Pfass, a group that pfoi belongs to, have been associated with multiple aspects of the immune system . They can modulate cell signaling and nuclear receptors, alter calcium signaling and homeostasis in immune cells, and impact fatty acid metabolism .

Pharmacokinetics

Pfass, the group pfoi belongs to, are known for their persistence in the environment due to their strong carbon-fluorine covalent bond . They can bioaccumulate and undergo biomagnification , suggesting that PFOI may have similar properties.

Result of Action

Pfass, the group pfoi belongs to, have been associated with potential toxicity to human health . They have been detected in various environmental matrices, indicating their widespread presence and potential impact .

Action Environment

The action of PFOI can be influenced by various environmental factors. PFASs, the group PFOI belongs to, are known for their persistence and potential toxicity . They occur in various environments, including in edible oil, mainly through raw material contamination, process contamination, and migration from oil contact materials . Therefore, the action, efficacy, and stability of PFOI can be influenced by these environmental factors.

Biochemical Analysis

Biochemical Properties

Perfluorooctyl iodide plays a significant role in biochemical reactions, particularly in organocatalysis via substrate activation by halogen bonding . It interacts with various biomolecules, including enzymes and proteins. For instance, this compound has been shown to stimulate steroidogenesis in human adrenocortical carcinoma cells (H295R) by activating the cyclic adenosine monophosphate (cAMP) signaling pathway . This interaction involves the upregulation of several steroidogenic genes, such as StAR, HMGR, and CYP11A1, leading to increased production of steroid hormones like aldosterone, cortisol, and 17β-estradiol .

Cellular Effects

This compound influences various cellular processes and functions. In H295R cells, it has been observed to stimulate steroidogenesis, resulting in elevated levels of steroid hormones . Additionally, this compound affects cell signaling pathways, particularly the cAMP signaling pathway, which plays a crucial role in regulating gene expression and cellular metabolism . The compound’s impact on cell function extends to its potential endocrine-disrupting effects, as it can alter the expression of genes involved in hormone synthesis and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through halogen bonding and activation of signaling pathways. In H295R cells, this compound acts as an activator of adenylate cyclase, leading to increased cAMP levels . This elevation in cAMP subsequently upregulates the expression of steroidogenic genes, enhancing the production of steroid hormones . The compound’s terminal -CF2I group is critical for its interaction with biomolecules and mediation of steroidogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical activity . Long-term exposure to the compound may lead to persistent alterations in cellular processes, particularly in hormone synthesis and metabolism

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to stimulate steroidogenesis without causing significant toxicity . Higher doses may lead to adverse effects, including endocrine disruption and alterations in hormone levels

Metabolic Pathways

This compound is involved in metabolic pathways related to steroidogenesis. In H295R cells, the compound upregulates the expression of genes involved in the synthesis of steroid hormones, such as StAR, HMGR, and CYP11A1 . This upregulation leads to increased production of aldosterone, cortisol, and 17β-estradiol . The activation of the cAMP signaling pathway by this compound is a key mechanism underlying its effects on metabolic flux and hormone synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature facilitates its accumulation in lipid-rich environments, potentially affecting its localization and activity . Studies have shown that this compound can be detected in various biological matrices, indicating its widespread distribution and potential for bioaccumulation .

Subcellular Localization

This compound’s subcellular localization is influenced by its physicochemical properties and interactions with cellular components. The compound’s hydrophobicity allows it to associate with lipid membranes and organelles, potentially affecting its activity and function

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F17I/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXGJTSJUKTDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060147
Record name Perfluorooctyl iodide
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Molecular Weight

545.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear light pink solid or liquid; mp = 25 deg C; [Acros Organics MSDS]
Record name Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodo-
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Record name Perfluorooctyl iodide
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CAS No.

507-63-1
Record name Perfluorooctyl iodide
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Record name Perfluorooctyl iodide
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Record name Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodo-
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Record name Perfluorooctyl iodide
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Record name Heptadecafluoro-1-iodooctane
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Record name PERFLUOROOCTYL IODIDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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